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Compound of Interest

Compound Name: Dalpiciclib hydrochloride

Cat. No.: B10829879

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of SHR-
6390 (dalpiciclib), a novel and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).
SHR-6390 has demonstrated significant anti-tumor activity in preclinical models and clinical
trials, particularly in hormone receptor-positive (HR+), HER2-negative breast cancer.[1][2][3]

Core Mechanism of Action

SHR-6390 is an orally active, small-molecule inhibitor that selectively targets CDK4 and CDK®6.
[4][5] These kinases are key regulators of the cell cycle, and their inhibition by SHR-6390 leads
to cell cycle arrest at the G1 phase, thereby preventing cancer cell proliferation.[5][6] The anti-
tumor effect of SHR-6390 is primarily mediated through the inhibition of retinoblastoma (Rb)
protein phosphorylation, a critical step in the G1-S phase transition.[6][7]

Signaling Pathway

The CDK4/6-Cyclin D-Rb pathway is a crucial regulator of cell cycle progression. In many
cancers, this pathway is dysregulated, leading to uncontrolled cell division. SHR-6390
intervenes by inhibiting the kinase activity of the CDK4/6-Cyclin D complex.
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Preclinical Data
In Vitro Activity

SHR-6390 has demonstrated potent and selective inhibitory activity against CDK4 and CDK®6.

Parameter Value Reference
CDK4 IC50 12.4 nM [4]
CDK®6 IC50 9.9 nM [4]

SHR-6390 effectively inhibits the proliferation of a wide range of retinoblastoma-positive (Rb+)
cancer cell lines.[8]

Cell Line Cancer Type IC50 (nM)
MCF7 Breast 1154
MCF7/TR (Tamoxifen-
] Breast 2295
Resistant)
BT-474 Breast 626.8
BT-474/T (Trastuzumab-
) Breast 210.7
Resistant)
Esophageal Squamous Cell
Eca 109 p g a
Carcinoma
Esophageal Squamous Cell
KYSE-510

Carcinoma

Note: Specific IC50 values for Eca 109 and KYSE-510 were not provided in the searched
documents, but SHR-6390 was shown to inhibit their proliferation.

In Vivo Activity

In xenograft models, orally administered SHR-6390 demonstrated significant tumor growth
inhibition and, in some cases, tumor regression.[8][9]
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Xenograft .
Cancer Type Dosing Outcome Reference
Model
Dose-dependent
tumor growth
] 37.5, 75, 150 o
U-87 MG Glioblastoma ) inhibition; [8]
mg/kg daily )
regression at
highest dose.
MCF7/ARO Breast Cancer - - 9]
COLO 205 Colon Cancer - - [9]

Note: Specific dosing and outcome details for all models were not available in all cited

documents.

Clinical Development

SHR-6390 (dalpiciclib) has undergone extensive clinical evaluation, primarily in patients with

advanced breast cancer.

Phase 1 Studies

A first-in-human, open-label, phase 1 study in Chinese patients with advanced breast cancer
established the safety, tolerability, and recommended Phase 2 dose (RP2D) of dalpiciclib.[1][2]

Recommended

Study Identifier Population Key Findings
Phase 2 Dose

Acceptable safety
Advanced Breast profile; dose- 150 mg once daily, 3
NCT02684266 _
Cancer proportional weeks on, 1 week off

pharmacokinetics.

Phase 1b Studies

Phase 1b trials evaluated dalpiciclib in combination with endocrine therapies.
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Study Identifier

Combination

Population Key Findings

NCT03481998

Dalpiciclib +
Letrozole/Anastrozole

or Fulvestrant

Acceptable safety
HR+/HER2- Advanced

profile; promising anti-
Breast Cancer

tumor activity.

Phase 3 Studies

Multiple Phase 3 trials have demonstrated the efficacy of dalpiciclib in combination with

endocrine therapy.

. .. . Primary
Trial Name Combination Population : Key Results
Endpoint
Pretreated Statistically
DAWNA-1 Dalpiciclib + HR+/HER2- Progression-Free  significant
(NCT03927456) Fulvestrant Advanced Breast  Survival (PFS) improvement in
Cancer PFS.
o First-line Statistically
Dalpiciclib + ) o
DAWNA-2 HR+/HER2- Progression-Free  significant
Letrozole/Anastr ) ) )
(NCT03966898) | Advanced Breast  Survival (PFS) improvement in
ozole
Cancer PFS.
Adjuvant ) Statistically
L HR+/HER2- Invasive o
DAWNA-A Dalpiciclib + ) significant
) Early Breast Disease-Free ) i
(NCT04842617) Endocrine ) ] improvement in
Cancer Survival (iDFS) )
Therapy iDFS.

Experimental Protocols

While proprietary, detailed, step-by-step protocols for the synthesis and evaluation of SHR-

6390 are not publicly available, the following sections outline the general methodologies

employed in its preclinical assessment based on published literature.

Cell Viability Assay
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To assess the anti-proliferative effects of SHR-6390, a common method is the Sulforhodamine
B (SRB) assay.

Stain with Solubilze bound dye
Sulforhodamine B (SRB) VIR with Tris base

Click to download full resolution via product page

General Workflow for a Cell Viability Assay.

General Procedure:

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
o Cells are then treated with a range of concentrations of SHR-6390.

» Following a multi-day incubation period, the cells are fixed to the plate.

o The fixed cells are stained with SRB, a dye that binds to cellular proteins.

¢ Unbound dye is washed away, and the protein-bound dye is solubilized.

e The absorbance of the solubilized dye, which is proportional to the number of viable cells, is
measured using a microplate reader.

e The half-maximal inhibitory concentration (IC50) is then calculated.

Western Blot Analysis

Western blotting is used to detect changes in protein expression and phosphorylation status,
such as the phosphorylation of Rb, following treatment with SHR-6390.
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General Workflow for Western Blot Analysis.

General Procedure:

o Cells are treated with SHR-6390 for a specified time.

» Total protein is extracted from the cells using a lysis buffer.

e The protein concentration of each sample is determined to ensure equal loading.

e Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel
electrophoresis (SDS-PAGE).

e The separated proteins are transferred from the gel to a membrane (e.g., PVDF).
e The membrane is blocked to prevent non-specific antibody binding.

e The membrane is incubated with a primary antibody specific to the protein of interest (e.g.,
phosphorylated RDb).

o After washing, the membrane is incubated with a secondary antibody conjugated to an
enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

o A chemiluminescent substrate is added, which reacts with the enzyme to produce light that is
captured on film or by a digital imager.

Human Tumor Xenograft Models

To evaluate the in vivo efficacy of SHR-6390, human tumor cells are implanted into
iImmunocompromised mice.

General Procedure:

e Human cancer cells are injected subcutaneously into immunocompromised mice (e.qg.,
BALB/c nude mice).

e Tumors are allowed to grow to a palpable size.

e Mice are randomized into treatment and control groups.
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e SHR-6390 is administered orally to the treatment group, typically on a daily schedule. The
control group receives a vehicle control.

e Tumor volume and body weight are measured regularly throughout the study.

« At the end of the study, tumors may be excised for further analysis (e.g., western blotting to
assess target engagement).

Pharmacokinetics

Pharmacokinetic studies in healthy volunteers have shown that dalpiciclib is well-absorbed
orally, with the maximum plasma concentration (Cmax) reached in 4-6 hours.[6] The terminal
half-life is approximately 43-45 hours.[6] Plasma exposure of dalpiciclib increases in a dose-
dependent manner.[6]

A mass balance study using [14C]-labeled SHR-6390 revealed that the majority of the drug is
eliminated in the feces.

Safety and Tolerability

Across clinical trials, dalpiciclib has demonstrated a manageable safety profile. The most
common treatment-related adverse events are hematological, including neutropenia and
leukopenia, which are class effects of CDK4/6 inhibitors.[1][2]

Conclusion

SHR-6390 (dalpiciclib) is a potent and selective CDK4/6 inhibitor with a well-characterized
mechanism of action. Preclinical studies have demonstrated its broad anti-tumor activity in Rb-
positive cancers. Extensive clinical development has established its efficacy and safety in
combination with endocrine therapy for patients with HR+/HER2- advanced and early-stage
breast cancer, positioning it as a significant therapeutic option.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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